6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
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Overview
Description
The compound “6-(2-furyl)-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furyl group, which is a five-membered ring containing an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine ring and the furyl group. These groups can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using a variety of analytical techniques .Scientific Research Applications
Synthetic Profile and Therapeutic Targets
Dihydropyrimidinones (DHPM) and dihydropyrimidinethiones are key scaffolds derived from multi-component reactions, such as the Biginelli reaction, showing a wide range of therapeutic applications. These compounds have been extensively studied for their anticancer, antioxidant, antimicrobial, anti-inflammatory, anti-HIV-1, antimalarial, antihypertensive, and anti-tubercular properties. The development of green chemistry methods has further enhanced their significance, providing reusable, non-volatile, and easily obtained compounds that may serve as more efficacious and safer agents for drug development (Khasimbi et al., 2020).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have played a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. These catalysts have facilitated the development of novel synthetic pathways for generating diversified 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. Such advancements underscore the broader catalytic applications of these compounds in medicinal chemistry and drug development (Parmar et al., 2023).
Chemical Reactivities and Biological Activities
The synthesis and reactivity of 3-thioxo-1,2,4-triazin-5-ones and their derivatives have garnered attention due to their significant applications in medicinal, pharmacological, and biological fields. These compounds have shown a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. The exploration of their chemical reactivities towards electrophilic and nucleophilic reagents under various conditions has opened new avenues for the development of bioactive systems and potential therapeutic agents (Makki et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(furan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(13)10-7)6-2-1-3-12-6/h1-4H,(H2,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDYJPIFGGRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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